molecular formula C7H11N3 B3083352 5-(Propan-2-yl)pyrazin-2-amine CAS No. 114176-64-6

5-(Propan-2-yl)pyrazin-2-amine

Cat. No. B3083352
CAS RN: 114176-64-6
M. Wt: 137.18 g/mol
InChI Key: AZRMJEMKFCDJFU-UHFFFAOYSA-N
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Description

5-(Propan-2-yl)pyrazin-2-amine is a useful research chemical . It has a molecular weight of 137.18 and its molecular formula is C7H11N3 . The IUPAC name for this compound is 5-isopropyl-2-pyrazinamine .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazine ring with an isopropyl group and an amine group attached . The InChI code for this compound is 1S/C7H11N3/c1-5(2)6-3-10-7(8)4-9-6/h3-5H,1-2H3,(H2,8,10) .


Physical And Chemical Properties Analysis

This compound is a neat product . It has a molecular weight of 137.18 and its molecular formula is C7H11N3 . The InChI code for this compound is 1S/C7H11N3/c1-5(2)6-3-10-7(8)4-9-6/h3-5H,1-2H3,(H2,8,10) .

Scientific Research Applications

Synthesis and Chemical Analysis

  • Facile Synthesis and Nonlinear Optical Properties : A study demonstrated the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides using a Suzuki cross-coupling reaction involving pyrazin-2-amine. This process was significant in exploring the electronic and nonlinear optical properties of the synthesized compounds, which could have potential applications in the field of materials science and photonics (Ahmad et al., 2021).

  • Novel Synthetic Method for Triazolo[4,3-a]pyrazin-3-amines : Research involved a novel synthetic method for producing [1,2,4]triazolo[4,3-a]pyrazin-3-amines from 1-(pyrazin-2-yl)guanidine derivatives. This method can be applied to various types of halogenated pyrazines, showing promise in the development of new chemical entities (Li et al., 2019).

  • Radiation-Induced Hydrogel Modification : In a study exploring the modification of poly vinyl alcohol/acrylic acid hydrogels, pyrazin-2-amine was used as one of the amine compounds for the condensation reaction. This research contributes to the field of polymer science, particularly in the development of materials with potential medical applications (Aly & El-Mohdy, 2015).

  • Chemical Activity Calculations in Pyrazole Derivatives : A study conducted combined XRD and DFT studies to understand the impact of intramolecular hydrogen bonding on pyrazole derivatives. It highlighted the significance of these interactions in the reactivity of compounds containing pyrazin-2-amine, which is relevant in the field of medicinal chemistry (Szlachcic et al., 2020).

Molecular Docking and Drug Design

  • Molecular Docking Studies of Furanyl Derivatives : The research on furanyl derivatives, including pyrazin-2-amine compounds, utilized structure- and ligand-based computational design strategies. This study is crucial in the design of adenosine A2A receptor antagonists, contributing to the development of new therapeutic agents (Muñoz-Gutiérrez et al., 2016).

  • Investigation of a Dipeptidyl Peptidase IV Inhibitor : A study synthesized a novel series of beta-amino amides incorporating fused heterocycles, including pyrazin-2-amine, as inhibitors of dipeptidyl peptidase IV for the treatment of type 2 diabetes. This signifies the role of pyrazin-2-amine derivatives in the development of new diabetes medications (Kim et al., 2005).

  • Molecular Docking Studies of Thiazole Derivatives : Research involving molecular docking studies of thiazole derivatives, including those with pyrazin-2-amine, provided insights into their pharmacological importance. This is significant in the field of drug design and development (Venil et al., 2021).

properties

IUPAC Name

5-propan-2-ylpyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5(2)6-3-10-7(8)4-9-6/h3-5H,1-2H3,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRMJEMKFCDJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(C=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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